COBRATOXIN (Alpha-)
Description
Properties
CAS No. |
69344-74-7 |
|---|---|
Molecular Formula |
C332 H520 N98 O101 S10 |
Molecular Weight |
7,821 |
Appearance |
White solid |
Purity |
≥ 99% (capillary electrophoresis) |
Origin of Product |
United States |
Historical and Contextual Overview of Alpha Cobratoxin Research
Landmark Discoveries and Early Isolation Techniques of Alpha-Cobratoxin (B1139632) from Naja Species
The journey to understand alpha-cobratoxin began with early efforts to fractionate and characterize the complex mixtures of proteins found in cobra venom. Initial research in the mid-20th century laid the groundwork for isolating neurotoxic components. A significant milestone was the work of Karlsson and colleagues in 1972, who successfully isolated the principal neurotoxins from the venom of several Naja naja subspecies from the Asian mainland. latoxan.com These early isolation techniques often involved a combination of gel filtration and ion-exchange chromatography to separate the various proteins based on their size and charge.
Further advancements in purification methods, such as high-performance liquid chromatography (HPLC), allowed for the isolation of highly pure alpha-cobratoxin. latoxan.com For instance, alpha-cobratoxin was purified from the venom of the Thai cobra, Naja kaouthia (previously known as Naja naja siamensis). nih.govresearchgate.net The determination of its primary amino acid sequence was a crucial step, revealing a polypeptide chain of 71 amino acids. latoxan.comevitachem.com The three-dimensional structure of alpha-cobratoxin from Naja naja siamensis was later determined using X-ray crystallography, providing unprecedented insight into its molecular architecture. researchgate.netresearchgate.net These landmark discoveries were instrumental in paving the way for detailed structure-function studies.
| Year | Discovery/Technique | Significance | Key Species |
|---|---|---|---|
| 1966 | First sequencing of a snake neurotoxin ('toxin α' from Naja nigricollis) | Paved the way for primary structure analysis of other neurotoxins. griffith.edu.au | Naja nigricollis |
| 1972 | Isolation of principal neurotoxins from Asian Naja naja subspecies | Enabled the purification and initial characterization of alpha-cobratoxin. latoxan.com | Naja naja subspecies |
| 1980 | Initial determination of the three-dimensional structure of alpha-cobratoxin by X-ray crystallography | Provided the first glimpse into the toxin's complex fold. researchgate.netresearchgate.net | Naja naja siamensis |
| 1991 | Refinement of the alpha-cobratoxin crystal structure to 2.4-Å resolution | Offered a detailed and high-resolution view of the molecular structure. researchgate.netsmartox-biotech.com | Naja naja siamensis |
| 1992 | Determination of the solution structure by proton NMR | Provided insights into the toxin's conformation in a non-crystalline state. acs.org | Naja naja siamensis |
Classification of Alpha-Cobratoxin within Three-Finger Toxin (3FTx) Family
Alpha-cobratoxin is a quintessential member of the three-finger toxin (3FTx) superfamily, a large and diverse group of non-enzymatic proteins found predominantly in the venom of elapid snakes. wikipedia.orgwikipedia.orgencyclopedia.pub This classification is based on a highly conserved structural motif: a compact core from which three β-sheet-rich loops or "fingers" extend, resembling the fingers of a hand. wikipedia.orgencyclopedia.pub The structural integrity of this fold is maintained by four conserved disulfide bonds located in the core. wikipedia.orgencyclopedia.pub
Within the 3FTx family, alpha-neurotoxins are further categorized into short-chain and long-chain subtypes based on the length of their polypeptide chain and the number of disulfide bridges. wikipedia.org Alpha-cobratoxin is classified as a long-chain alpha-neurotoxin. latoxan.comevitachem.comnih.govontosight.ai These toxins typically consist of 66 to 74 amino acid residues and possess a fifth disulfide bond located in the second finger loop. wikipedia.orgnih.gov This additional disulfide bond is a key feature that distinguishes them from short-chain neurotoxins, which have 60-62 residues and only four disulfide bridges. wikipedia.org The presence of this fifth disulfide bond in long-chain neurotoxins like alpha-cobratoxin is crucial for their ability to bind to a broader range of nicotinic acetylcholine (B1216132) receptors (nAChRs), including the neuronal α7 subtype. wikipedia.orgnih.gov
| Feature | Short-Chain α-Neurotoxins | Long-Chain α-Neurotoxins (e.g., Alpha-Cobratoxin) |
|---|---|---|
| Amino Acid Residues | 60-62 wikipedia.org | 66-74 nih.govontosight.ai |
| Disulfide Bridges | 4 wikipedia.org | 5 latoxan.comevitachem.comnih.gov |
| Location of 5th Disulfide Bridge | Absent | Within the central loop (Loop II) wikipedia.orgnih.gov |
| Receptor Specificity | Primarily muscle-type nAChRs nih.gov | Muscle-type and neuronal α7 nAChRs wikipedia.orgnih.gov |
The evolution of the 3FTx family is a topic of significant scientific interest. Molecular phylogeny studies suggest that 3FTx proteins evolved from ancestral non-toxic three-finger proteins. wikipedia.orgencyclopedia.pub Within the venom of a single snake species, multiple 3FTx isoforms can exist, likely arising from gene duplication events followed by neofunctionalization. encyclopedia.pub
Phylogenetic analyses based on nucleotide sequences indicate that the genes for three-finger toxins diverged early in their evolution into long-type and short-type pathways. nih.gov This suggests that long-chain neurotoxins like alpha-cobratoxin share a common ancestor with other 3FTx subfamilies, including short-chain neurotoxins, cardiotoxins, and weak neurotoxins. nih.gov Despite their conserved three-finger fold, these different toxin subfamilies have evolved to interact with a wide array of physiological targets. wikipedia.org
Significance of Alpha-Cobratoxin as a Model System in Neuropharmacology and Toxinology
Alpha-cobratoxin's high affinity and specificity for nicotinic acetylcholine receptors (nAChRs) have made it an invaluable tool in the fields of neuropharmacology and toxinology. wikipedia.orgontosight.ai By binding competitively and with high affinity to the acetylcholine binding site on nAChRs, alpha-cobratoxin effectively blocks neuromuscular transmission, leading to paralysis. nih.govontosight.aiwikipedia.org
This potent and specific interaction has been exploited by researchers to:
Isolate and purify nAChRs: The high affinity of alpha-neurotoxins for their receptors was instrumental in the first successful isolation and purification of nAChRs. researchgate.net
Characterize nAChR structure and function: Alpha-cobratoxin has been used as a molecular probe to map the ligand-binding sites on nAChRs and to study the conformational changes that occur during channel gating. griffith.edu.auontosight.ai
Understand the pathophysiology of neuromuscular diseases: Research using alpha-cobratoxin has provided insights into conditions that affect the neuromuscular junction. ontosight.ai
Develop potential therapeutics: The unique properties of alpha-cobratoxin have sparked interest in its potential as a lead compound for the development of new drugs. nih.govnih.gov
The discovery and characterization of the acetylcholine-binding protein (AChBP), a soluble homolog of the extracellular domain of nAChRs, further revolutionized the study of toxin-receptor interactions. nih.govresearchgate.netgriffith.edu.au The co-crystallization of alpha-cobratoxin with AChBP has provided detailed atomic-level views of their interaction, guiding further research into the molecular basis of neurotoxicity. nih.govresearchgate.net
Structural Biology and Molecular Architecture of Alpha Cobratoxin
Comparative Structural Analysis of Alpha-Cobratoxin (B1139632) with Related Neurotoxins
Alpha-cobratoxin is a member of the three-finger toxin (3FTx) superfamily, a group of non-enzymatic proteins found predominantly in the venoms of elapid snakes. plos.org While all 3FTxs share a characteristic molecular architecture—three β-sheet-rich loops extending from a central globular core stabilized by four conserved disulfide bonds—subtle structural variations dictate their diverse biological activities. plos.orgnih.gov A comparative analysis of alpha-cobratoxin with other neurotoxins, particularly those within the 3FTx family, reveals key structure-function relationships.
The most significant classification among these neurotoxins is based on their length and the number of disulfide bridges, dividing them into "long-chain" and "short-chain" categories. wikipedia.orgfrontiersin.org Alpha-cobratoxin is a archetypal "long-chain" neurotoxin. pnas.orgnih.gov
Long-Chain vs. Short-Chain Neurotoxins
The primary differences between long-chain and short-chain α-neurotoxins are summarized below:
Length and Disulfide Bonds: Long-chain neurotoxins, such as alpha-cobratoxin and alpha-bungarotoxin, consist of 66 to 74 amino acid residues and possess five disulfide bridges. wikipedia.orgfrontiersin.org The fifth disulfide bond is a defining feature, located in the second, central loop (Loop II). wikipedia.orgwikipedia.org In contrast, short-chain neurotoxins, like erabutoxin b, are composed of 60-62 residues and have only the four core disulfide bonds. wikipedia.orgfsu.edu
Loop II and C-Terminal Tail: The central loop (Loop II) of long-chain neurotoxins is not only distinguished by the extra disulfide bridge but is also typically longer. pnas.orgresearchgate.net Additionally, long-chain toxins often feature a longer C-terminal tail. wikipedia.org
Receptor Specificity: These structural distinctions directly correlate with binding specificity. Both long and short-chain neurotoxins target postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. wikipedia.orgfsu.edu However, long-chain neurotoxins like alpha-cobratoxin and alpha-bungarotoxin can also potently block neuronal α7 nAChRs, a capability not shared by short-chain neurotoxins. nih.govwikipedia.orgfsu.edu The additional disulfide bond in loop II of long-chain toxins is considered essential for this expanded receptor activity. fsu.edu
The fundamental three-finger fold is preserved across both subclasses, consisting of a globular head from which the three loops emerge. pnas.orgresearchgate.net The core is stabilized by four disulfide bridges, with hydrophobic interactions also playing a critical role in maintaining the conformation of the loops. pnas.orgpnas.org In alpha-cobratoxin, the polypeptide chain folds into three main loops (I, II, and III) and a tail. pnas.orgsmartox-biotech.com Loop II and a strand from Loop III form a triple-stranded antiparallel β-sheet, a significant conformational feature. pnas.orgsmartox-biotech.com
| Feature | Alpha-Cobratoxin (Long-Chain) | Erabutoxin b (Short-Chain) | Alpha-Bungarotoxin (Long-Chain) |
| Amino Acid Residues | 71 wikipedia.orgresearchgate.net | 62 mdpi.com | 74 frontiersin.org |
| Disulfide Bridges | 5 wikipedia.orgwikipedia.org | 4 wikipedia.orgfrontiersin.org | 5 frontiersin.org |
| Key Structural Motif | Three-finger fold plos.orgwikipedia.org | Three-finger fold wikipedia.org | Three-finger fold wikipedia.org |
| Loop II Feature | Contains an extra disulfide bond (Cys26-Cys30) wikipedia.org | Lacks the fifth disulfide bond fsu.edu | Contains an extra disulfide bond frontiersin.org |
| C-Terminal Tail | Present wikipedia.org | Shorter wikipedia.org | Present wikipedia.org |
| Neuronal α7 nAChR Binding | Yes nih.govwikipedia.org | No/Weak nih.govfsu.edu | Yes wikipedia.orgfrontiersin.org |
Comparison with Specific Neurotoxins
Alpha-Cobratoxin vs. Erabutoxin b: The structure of alpha-cobratoxin has been directly compared to that of erabutoxin b, a "short" neurotoxin. pnas.orgnih.gov Despite the differences in length and the fifth disulfide bond, they exhibit a similar arrangement of structurally and functionally invariant groups. pnas.orgnih.govresearchgate.net However, the critical difference in Loop II's structure and the length of the C-terminal tail contribute to their distinct receptor binding profiles. plos.orgwikipedia.org While both share a common binding core for the muscle-type nAChR, there are specific residues unique to each toxin's interaction. researchgate.net
Dimeric Forms: Alpha-cobratoxin can also exist as a covalent homodimer, where two monomers are linked by intermolecular disulfide bonds between Cys3 of one protomer and Cys20 of the other. nih.govrcsb.org This dimeric form retains the ability to bind muscle-type and α7 nAChRs, but interestingly, it also gains the capacity to block α3β2 nAChRs, a feature not seen in the monomer. wikipedia.orgnih.gov This contrasts with the non-covalent dimers formed by other toxins like κ-bungarotoxin. nih.gov
Molecular Mechanism of Action and Receptor Interactions of Alpha Cobratoxin
Identification and Characterization of Target Receptors
Alpha-cobratoxin (B1139632) demonstrates a notable ability to bind to and modulate the function of various ligand-gated ion channels, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs) and, to a lesser extent, gamma-aminobutyric acid type A (GABA-A) receptors. uniprot.orgmdpi.com
Alpha-cobratoxin exhibits a broad spectrum of activity towards different nAChR subtypes, with varying affinities. google.com As a long-chain alpha-neurotoxin, it can block both muscle-type and neuronal nAChRs. nih.gov
The monomeric form of alpha-cobratoxin binds with high affinity to muscular-type nAChRs, such as the α1β1γδ subtype found at the neuromuscular junction. uniprot.org This interaction is characterized by a slow, reversible blockade of the receptor's ability to bind acetylcholine, thereby inhibiting ion flow across the postsynaptic membrane and causing paralysis. wikipedia.org The binding affinity for the Torpedo californica muscular nAChR is in the nanomolar range (Kd = 0.2-4.5 nM). uniprot.org While the monomeric form is a potent antagonist of muscle-type nAChRs, the dimeric form of alpha-cobratoxin also retains the ability to inhibit these receptors, albeit with a lower affinity. wikipedia.orggriffith.edu.au
Alpha-cobratoxin also targets neuronal nAChRs, particularly the α7 subtype. mdpi.com The monomeric form binds to neuronal α7 nAChRs with high affinity, with reported Kd values ranging from 13-105 nM. uniprot.org This interaction has been a subject of interest for its potential therapeutic applications. smartox-biotech.com
Interestingly, the dimerization of alpha-cobratoxin alters its receptor selectivity. While the monomeric form does not affect α3β2 nAChRs, the disulfide-bound dimeric form gains the capacity to block this neuronal subtype. uniprot.orgnih.gov This suggests that the quaternary structure of the toxin plays a crucial role in its interaction with different nAChR subtypes. The ability of dimeric α-cobratoxin to inhibit α3β2 nAChRs expands its pharmacological profile beyond that of the monomer. griffith.edu.au
In addition to its well-documented effects on nAChRs, alpha-cobratoxin has been shown to interact with GABA-A receptors. mdpi.comnih.gov It acts as an inhibitor of GABA-A channels, although with a lower potency compared to its action on nAChRs. mdpi.comresearchgate.net Studies have shown that alpha-cobratoxin can block GABA-induced currents in various GABA-A receptor subtypes, including α1β3γ2, α1β2γ2, α2β2γ2, and others, with IC50 values in the micromolar and high nanomolar range. uniprot.orgnih.gov The interaction appears to be complex, exhibiting characteristics of both competitive and noncompetitive inhibition. nih.gov Modeling studies suggest that alpha-cobratoxin may bind to the GABA-A receptor in a manner similar to its interaction with nAChRs, with the central loop II of the toxin playing a significant role. nih.gov
Table 1: Binding Affinities and Inhibitory Concentrations of Alpha-Cobratoxin for Target Receptors
| Toxin Form | Receptor Subtype | Organism/System | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference(s) |
|---|---|---|---|---|---|
| Monomer | Muscular (α1β1γδ) | Torpedo californica | 0.2-4.5 nM | - | uniprot.org |
| Monomer | Neuronal (α7) | - | 13-105 nM | - | uniprot.org |
| Monomer | Neuronal (α7) | - | - | 10 nM - 1 μM | mdpi.com |
| Monomer | Neuronal (α3β2) | - | No effect | - | uniprot.org |
| Dimer | Muscular | - | Lower than monomer | 9.7 nM | wikipedia.orguniprot.org |
| Dimer | Neuronal (α7) | - | Lower than monomer | 1370 nM | uniprot.org |
| Dimer | Neuronal (α3β2) | - | Active | - | nih.gov |
| Monomer | GABA-A (α1β3γ2) | Recombinant | - | 236 nM | uniprot.orgnih.gov |
| Monomer | GABA-A (α1β2γ2) | Recombinant | - | 469 nM | uniprot.org |
| Monomer | GABA-A (α2β2γ2) | Recombinant | - | ~469 nM | uniprot.org |
Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity
Molecular Basis of Receptor Binding Specificity and Affinity
The precise interaction of alpha-cobratoxin with its target receptors is dictated by specific amino acid residues within the toxin's structure. These residues form a functional binding site that confers both affinity and selectivity for different receptor subtypes.
Extensive mutational analyses have identified key amino acid residues in alpha-cobratoxin that are crucial for its binding to both muscular and neuronal nAChRs. nih.gov Some of these residues are common to the binding of both receptor types, while others confer specificity.
For the Torpedo (muscular-type) nAChR , critical residues for binding include Lys-23, Trp-25, Asp-27, Phe-29, Arg-33, and Lys-49. mdpi.comnih.gov
For the neuronal α7 nAChR , several residues are also involved. A number of residues are implicated in binding to both the Torpedo and neuronal α7 receptors, including Trp-25, Asp-27, Phe-29, Arg-33, Arg-36, and Phe-65. mdpi.comnih.gov However, certain residues provide selectivity for the α7 subtype, such as Ala-28, Lys-35, and the disulfide bridge between Cys-26 and Cys-30. mdpi.comnih.gov This disulfide bond in the central loop II is considered essential for high-affinity interaction with the homopentameric α7 nAChR. nih.gov
The differential involvement of specific amino acid residues provides a molecular basis for the ability of alpha-cobratoxin to recognize and bind to distinct nAChR subtypes. nih.gov For instance, while Arg-33 is important for binding to both receptor types, its interaction environment within the receptor binding pocket is likely different. nih.gov
Table 2: Critical Amino Acid Residues of Alpha-Cobratoxin for nAChR Binding
| Amino Acid Residue | Receptor Subtype Specificity | Reference(s) |
|---|---|---|
| Lys-23 | Torpedo (muscular) | mdpi.comnih.gov |
| Trp-25 | Torpedo & Neuronal α7 | mdpi.comnih.gov |
| Cys-26-Cys-30 | Neuronal α7 | mdpi.comnih.gov |
| Asp-27 | Torpedo & Neuronal α7 | mdpi.comnih.gov |
| Ala-28 | Neuronal α7 | mdpi.com |
| Phe-29 | Torpedo & Neuronal α7 | mdpi.comnih.gov |
| Arg-33 | Torpedo & Neuronal α7 | mdpi.comnih.gov |
| Lys-35 | Neuronal α7 | nih.gov |
| Arg-36 | Torpedo & Neuronal α7 | mdpi.comnih.gov |
| Lys-49 | Torpedo (muscular) | mdpi.comnih.gov |
| Phe-65 | Torpedo & Neuronal α7 | mdpi.com |
Receptor Subunit Involvement in Alpha-Cobratoxin Binding
Alpha-cobratoxin exhibits a distinct pattern of interaction with various subunits of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to both muscle-type and neuronal nAChRs. uniprot.org Specifically, it targets the muscular nAChR, which is a heteropentamer composed of alpha-1, beta-1, gamma, and delta subunits (α1β1γδ). uniprot.org The binding sites on the muscle-type receptor are located at the interfaces between the α1 and γ subunits, and the α1 and δ subunits. nih.gov
In the neuronal system, alpha-cobratoxin shows a strong affinity for the homopentameric α7 nAChR. uniprot.orgnih.gov The binding of long-chain α-neurotoxins like alpha-cobratoxin to the α7 subtype is a key feature that distinguishes them from short-chain α-neurotoxins, which primarily block muscle-type nAChRs. nih.gov The additional disulfide bridge within the central loop (Loop II) of long-chain neurotoxins is crucial for this interaction with the α7 nAChR. nih.gov
Interestingly, while the monomeric form of alpha-cobratoxin does not affect α3/β2 nAChRs, the dimeric form acquires the ability to block this subtype. uniprot.orgnih.govwikipedia.org This suggests that the quaternary structure of the toxin can alter its receptor selectivity. Furthermore, studies have shown that alpha-cobratoxin can also inhibit certain GABAA channels, indicating a broader range of targets than initially thought. uniprot.org
The interaction of alpha-cobratoxin with its receptor targets is highly specific, involving key residues on both the toxin and the receptor subunits. Mutational analyses have identified residues at the tip of the central loop and the C-terminal region of alpha-cobratoxin as being critical for binding to the neuronal α7 receptor. pnas.org
Kinetics and Thermodynamics of Receptor Binding
The binding of alpha-cobratoxin to nicotinic acetylcholine receptors is characterized by high affinity and slow reversibility. wikipedia.org The dissociation constant (Kd) for the monomeric form of alpha-cobratoxin with muscular nAChRs from Torpedo californica is in the range of 0.2-4.5 nM. uniprot.org For neuronal α7 nAChRs, the Kd is slightly higher, ranging from 13-105 nM, indicating a marginally lower but still potent affinity. uniprot.org Another source reports a Kd of 55 pM for the neuronal α7/CHRNA7 nAChR. smartox-biotech.com
The dimeric form of alpha-cobratoxin binds to muscle-type nAChRs with an IC50 of 9.7 nM and to neuronal α7 nAChRs with a much lower affinity, reflected by an IC50 of 1370 nM. uniprot.org This significant decrease in affinity for the α7 receptor by the dimer highlights the importance of the toxin's monomeric state for potent interaction with this specific neuronal subtype. uniprot.org
Kinetic studies using surface plasmon resonance (SPR) have provided further insights into the binding dynamics. For instance, high-affinity llama single-domain antibodies (VHHs) developed to neutralize alpha-cobratoxin exhibited equilibrium dissociation constants (KD) in the low nanomolar range. One particular VHH clone, C2, showed a sub-nanomolar KD of 0.4 nM, which was primarily attributed to a very slow dissociation rate constant of 10⁻⁴ s⁻¹. plos.org This slow off-rate is a hallmark of the stable complex formed between the toxin and its binding partners.
The binding process is thermodynamically favorable, leading to the formation of a stable toxin-receptor complex. This stability is crucial for the toxin's potent antagonistic effect, as it effectively blocks the binding of the endogenous neurotransmitter, acetylcholine, for an extended period. wikipedia.org
Table 1: Binding Affinities of Alpha-Cobratoxin to nAChR Subtypes
| Toxin Form | Receptor Subtype | Organism/Cell Line | Binding Constant (Kd/IC50) |
| Monomer | Muscular (α1β1γδ) | Torpedo californica | 0.2-4.5 nM (Kd) uniprot.org |
| Monomer | Neuronal (α7) | - | 13-105 nM (Kd) uniprot.org |
| Monomer | Neuronal (α7/CHRNA7) | - | 55 pM (Kd) smartox-biotech.com |
| Dimer | Muscular | - | 9.7 nM (IC50) uniprot.org |
| Dimer | Neuronal (α7) | - | 1370 nM (IC50) uniprot.org |
| Monomer | α3/β2 | - | No effect uniprot.org |
This table is interactive. Click on the headers to sort the data.
Structural Elucidation of Alpha-Cobratoxin-Receptor Complexes
The three-dimensional architecture of alpha-cobratoxin in complex with its receptors and receptor homologs has been extensively studied to understand the molecular basis of its potent antagonism. These studies have employed X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling techniques.
X-ray Crystallography of Toxin-Acetylcholine Binding Protein (AChBP) Complexes
A significant breakthrough in understanding the interaction of alpha-cobratoxin with its target came from the crystal structure of the complex between alpha-cobratoxin and the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis. rcsb.orgembopress.orgnih.gov AChBP is a soluble protein that serves as a structural and functional homolog of the extracellular ligand-binding domain of nAChRs. embopress.org
The crystal structure, solved at a resolution of 4.2 Å, revealed that five molecules of alpha-cobratoxin bind to the pentameric AChBP, with each toxin molecule inserted at the interface between two AChBP subunits. rcsb.orgembopress.orgnih.gov This structure provided unambiguous evidence of the binding stoichiometry and the orientation of the toxin molecules. rcsb.orgembopress.org
A key finding from this crystallographic study was the significant conformational changes that occur in AChBP upon toxin binding. rcsb.orgembopress.orgnih.gov Specifically, loops C and F, which are located at the ligand-binding pocket of AChBP, move considerably from their original positions to wrap around the tips of the first and second fingers of the toxin. rcsb.orgembopress.orgresearchgate.net These loops play a critical role in accommodating the bulky toxin molecule. rcsb.orgembopress.org The structure also revealed that the toxin itself undergoes conformational rearrangements in its finger regions upon binding. embopress.org
The interface of the complex is characterized by extensive interactions involving aromatic and aliphatic side chains from the AChBP binding pocket and conserved residues at the tip of the toxin's second finger, such as Phenylalanine and Arginine. embopress.org These interactions are crucial for the high-affinity binding of the toxin.
Cryo-Electron Microscopy (Cryo-EM) of Toxin-nAChR Complexes
While a specific cryo-EM structure of an alpha-cobratoxin-nAChR complex was not detailed in the provided search results, the cryo-EM structure of the muscle-type nAChR in complex with the homologous alpha-bungarotoxin provides valuable insights that can be extrapolated to alpha-cobratoxin due to their high sequence and structural similarity. acs.orgmdpi.com These studies reveal the binding of the toxin to two subunit interfaces, which would sterically hinder the binding of acetylcholine. acs.org The structures also show a closed gate in the ion-conducting pore, located approximately 60 Å from the toxin binding sites, providing a structural basis for the channel-blocking activity of these neurotoxins. acs.org
Molecular Docking and Molecular Dynamics Simulations of Toxin-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations have been instrumental in refining our understanding of the alpha-cobratoxin-receptor interface and the dynamics of this interaction. pnas.orgnih.gov These computational approaches complement experimental data by providing atomic-level details of the binding process.
MD simulations of the alpha-cobratoxin-bound α7 nAChR ligand-binding domain have shown that the complex is relatively stable. smartox-biotech.compnas.org These simulations have been validated by their ability to accurately predict the effects of mutations on the toxin-binding affinity. smartox-biotech.compnas.org In contrast, simulations of the apo (unbound) form of the receptor show significant conformational flexibility, with one subunit spontaneously moving away from the others, a motion that is thought to be related to channel opening. smartox-biotech.compnas.org
Molecular docking studies have been used to predict the binding modes of alpha-cobratoxin and to identify key interacting residues. For example, docking of alpha-cobratoxin onto a model of the α7 receptor has been guided by experimental data from mutational analyses and double-mutant cycle studies to create an experimentally-based model of the complex. pnas.org These models highlight the importance of residues in the central loop and C-terminal tail of the toxin for high-affinity binding. pnas.org
Furthermore, MD simulations have been employed to study the mechanism of peptide inhibitors of alpha-cobratoxin. rsc.org These simulations revealed that the inhibitor binds near Loop II of the toxin, altering its dimerization tendency and effectively masking the residues that interact with the nAChR. rsc.org
Conformational Changes in Receptors Induced by Alpha-Cobratoxin Binding
The binding of alpha-cobratoxin to nicotinic acetylcholine receptors induces significant conformational changes in the receptor, which are central to its inhibitory mechanism. These changes effectively lock the receptor in a non-functional, resting-like state, preventing channel activation. nih.govpnas.org
As revealed by the X-ray crystal structure of the alpha-cobratoxin-AChBP complex, the most prominent conformational changes occur in the loops that form the ligand-binding pocket. rcsb.orgembopress.orgembopress.org The C-loop at the principal face and the F-loop at the complementary face of the binding site open outward to accommodate the toxin. physiology.org This uncapped conformation is distinct from the conformation observed when agonists are bound. embopress.orgphysiology.org
Molecular dynamics simulations support these findings, showing that toxin binding stabilizes the receptor in a more rigid and homogeneous conformation compared to the flexible apo state. pnas.org This "locking" of the subunits in a closed conformation prevents the twisting motion that is believed to be necessary for channel opening. wikipedia.orgpnas.org The toxin-bound state is thought to resemble the resting state of the nAChR. embopress.orgnih.gov
In essence, alpha-cobratoxin acts as a competitive antagonist not just by sterically blocking the acetylcholine binding site, but also by allosterically stabilizing a receptor conformation that is incompatible with ion channel gating.
Molecular Mechanisms of Ion Channel Blockade
The primary mechanism of α-cobratoxin's toxicity lies in its ability to block the ion channels of nicotinic acetylcholine receptors. This blockade prevents the influx of ions that is necessary for nerve impulse propagation, leading to muscle paralysis. wikipedia.org
Prevention of Acetylcholine Binding and Ion Flux
Alpha-cobratoxin acts as a competitive antagonist at nicotinic acetylcholine receptors. wikipedia.orgmdpi.com It binds to the same sites as the endogenous neurotransmitter, acetylcholine (ACh), thereby physically obstructing ACh from binding and activating the receptor. nih.govwikipedia.org This binding is characterized by high affinity and slow reversibility. wikipedia.org
The nAChR is a pentameric protein, with muscle-type receptors typically composed of two α1, one β1, one γ (or ε), and one δ subunit. nih.gov The two binding sites for acetylcholine, and consequently for α-cobratoxin, are located at the interfaces of the α/γ and α/δ subunits. wikipedia.orgnih.gov The toxin's three-finger structure, particularly loops I and II, and its C-terminus, are crucial for this interaction. embopress.orgnih.gov The central loop (loop II) of the toxin inserts itself into the binding pocket of the receptor. embopress.orgnih.gov
Upon binding, α-cobratoxin induces significant conformational changes in the receptor. embopress.org Specifically, loops C and F of the AChBP, a soluble homolog of the nAChR extracellular domain, move to wrap around the tips of the toxin's first and second fingers. embopress.org This interaction effectively "locks" the receptor in a closed or resting state, preventing the twist-like motion that is required for channel opening. wikipedia.orgnih.gov As a result, the ion channel remains impermeable to cations, and the ion flux necessary for depolarization of the postsynaptic membrane is inhibited. wikipedia.orgfrontiersin.org
Electrophysiological studies have demonstrated the potent inhibitory effect of α-cobratoxin. For instance, in studies using Xenopus laevis oocytes expressing α7-homomeric nAChRs, 40 nM of α-cobratoxin was shown to inhibit acetylcholine-gated currents to approximately 8-10% of their normal level. nih.govacs.org
Key Research Findings on α-Cobratoxin's Inhibition of nAChRs:
| Receptor Type | Toxin Concentration | % Inhibition of ACh-gated Current | Reference |
| α7-homomeric nAChR | 40 nM | ~90-92% | nih.govacs.org |
Allosteric Modulation of Receptor Function
While the primary mechanism of α-cobratoxin is competitive antagonism at the acetylcholine binding site, there is also evidence suggesting that its interaction with the receptor can lead to allosteric modulation of receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. frontiersin.org
The binding of α-cobratoxin, even to a single binding site on the nAChR, can influence the conformation and function of the entire receptor complex. nih.gov This is supported by findings that the binding of one α-bungarotoxin molecule, a similar long-chain α-neurotoxin, is sufficient to inhibit channel opening. nih.gov
The dimerization of α-cobratoxin can also lead to altered receptor interactions. The α-cobratoxin homodimer, while having a lower affinity for muscle-type and α7 nAChRs compared to the monomer, gains the ability to block α3β2 nAChRs, a capability the monomeric form lacks. nih.govuniprot.org This acquisition of a new target suggests that the dimeric structure induces a conformational change that allows for interaction with a different allosteric or orthosteric site on the α3β2 receptor subtype.
Gene Structure and Genomic Organization of Alpha-Cobratoxin
The gene encoding alpha-cobratoxin is a member of the 3FTx gene superfamily, which is characterized by a conserved genomic organization. These genes typically consist of three exons separated by two introns. The first exon encodes the signal peptide, which directs the nascent polypeptide to the endoplasmic reticulum for secretion. The second exon encodes the N-terminal and central part of the mature toxin, while the third exon encodes the C-terminal region. This conserved exon-intron structure is a hallmark of the 3FTx family and is crucial for the generation of toxin diversity through mechanisms like alternative splicing, although this is less common for alpha-cobratoxin itself.
Transcriptional and Translational Regulation of Alpha-Cobratoxin Expression
The expression of alpha-cobratoxin is predominantly, if not exclusively, restricted to the venom glands of the cobra. uniprot.org This tissue-specific expression is controlled by a complex interplay of transcription factors and regulatory elements in the promoter region of the alpha-cobratoxin gene. High levels of transcription in the venom gland lead to an abundance of alpha-cobratoxin mRNA. mdpi.com
Post-Translational Processing and Maturation Pathways
The newly synthesized alpha-cobratoxin precursor undergoes a series of crucial post-translational modifications to become a fully functional and stable toxin. These modifications are essential for its correct three-dimensional structure and biological activity.
Proteolytic Cleavage and Protein Folding
The initial precursor protein contains a signal peptide at its N-terminus. This signal peptide is cleaved off by signal peptidases upon entry into the endoplasmic reticulum. qiagenbioinformatics.com Following cleavage, the polypeptide chain begins to fold into its characteristic three-finger structure. This folding process is often guided by chaperone proteins that prevent misfolding and aggregation. wustl.edu The final folded conformation is a compact structure with three loops extending from a central core, resembling the fingers of a hand. wikipedia.org
Disulfide Bond Formation and Isomerization
A critical step in the maturation of alpha-cobratoxin is the formation of five specific disulfide bonds. wikipedia.org These covalent linkages between cysteine residues are essential for stabilizing the three-finger fold. In the oxidizing environment of the endoplasmic reticulum, protein disulfide isomerases (PDIs) catalyze the formation and isomerization of these bonds until the native, most stable conformation is achieved. researchgate.netuq.edu.au The correct pairing of cysteine residues is paramount for the toxin's structural integrity and its ability to bind to its target, the nicotinic acetylcholine receptor. researchgate.netscience.gov In some cases, alpha-cobratoxin can form dimers through intermolecular disulfide bonds, which can alter its pharmacological properties. wikipedia.orgnih.govfrontiersin.org
Phylogenetic Analysis and Evolutionary Divergence of Alpha-Cobratoxin
Phylogenetic studies of the 3FTx family, including alpha-cobratoxin, reveal a fascinating evolutionary history characterized by gene duplication and subsequent functional diversification. oup.comnih.gov
Gene Duplication and Neofunctionalization within 3FTx Family
The incredible diversity of the 3FTx family is thought to have arisen from repeated gene duplication events of an ancestral 3FTx gene. nih.govfrontiersin.org Following duplication, one copy of the gene is free to accumulate mutations and evolve new functions (neofunctionalization), while the other copy retains the original function. This process has led to the evolution of a wide array of toxins from a common ancestor, each with specialized pharmacological activities. For instance, while alpha-cobratoxin is a potent neurotoxin, other members of the 3FTx family have evolved to become cardiotoxins or cytotoxins. nih.govfrontiersin.org This evolutionary strategy has allowed snakes to adapt their venoms to different prey types and defensive needs. researchgate.netmdpi.comuq.edu.auresearchgate.net
Biosynthesis, Genetic Encoding, and Evolutionary Aspects of Alpha Cobratoxin
Evolutionary Aspects
Alpha-cobratoxin (B1139632) is a member of the three-finger toxin (3FTx) superfamily, a large and diverse group of non-enzymatic proteins that are characteristic and major components of elapid snake venoms. tandfonline.comebi.ac.uk The evolution of these toxins is a prime example of neofunctionalization, where genes encoding ancestral, non-toxic proteins have been duplicated and have evolved new, toxic functions. tandfonline.com Comparative genomic studies provide substantial evidence for the dynamic evolution of this toxin family, revealing high rates of gene duplication, strong positive selection, and significant functional diversification across species. mdpi.com
Three-finger toxins are estimated to have first appeared over 100 million years ago, early in the evolutionary history of snakes. mdpi.com Genomic analyses suggest that the 3FTx family may have evolved through the neofunctionalization of a flanking LY6E gene, a non-toxic gene belonging to the Ly-6/uPAR superfamily. nih.gov The ancestral form of 3FTxs is characterized by a structure stabilized by five disulfide bonds (ten cysteine residues). tandfonline.com However, a common ancestor of elapid snakes evolved a form that lacks the second and third ancestral cysteines, resulting in the eight-cysteine (four disulfide bonds) structure that is now predominant and highly expressed in elapid venoms. mdpi.com This structural modification was a key step in the extensive diversification of 3FTxs within the Elapidae family. mdpi.com
Transcriptomic studies of venom glands have revealed that 3FTxs are the most abundant toxins in the venoms of many elapid species, though their proportions can vary significantly. tandfonline.comnih.gov This highlights the differential expression and evolutionary pressures on these toxin genes among different species.
Table 1: Relative Abundance of Three-Finger Toxin (3FTx) Transcripts in the Venom Glands of Various Elapid Species
| Species | Common Name | 3FTx Abundance (% of Toxin FPKM/Reads) | Reference |
|---|---|---|---|
| Naja naja | Indian Cobra | 96.9% | tandfonline.com |
| Micrurus surinamensis | Aquatic Coral Snake | 95.4% | tandfonline.com |
| Naja sumatrana | Equatorial Spitting Cobra | 91.11% | nih.govdntb.gov.ua |
| Naja atra | Chinese Cobra | 84.3% | tandfonline.com |
| Dendroaspis angusticeps | Eastern Green Mamba | 69.2% | tandfonline.com |
| Sibynophis sulphureus | Sulphur-bellied Wolf Snake | 60% | nih.govroyalsocietypublishing.org |
| Dendroaspis polylepis | Black Mamba | 31% | tandfonline.com |
Within the Naja genus, there is a remarkable diversity of 3FTx isoforms. These are broadly classified into short-chain (Type I), long-chain (Type II), and non-conventional 3FTxs, each with distinct structural features and functional properties. nih.govuq.edu.au Alpha-cobratoxin is a long-chain α-neurotoxin. uq.edu.aunih.gov The venom of a single cobra species can contain numerous 3FTx isoforms. For instance, transcriptomic analysis of the Malaysian Equatorial Spitting Cobra (Naja sumatrana) identified 60 toxin transcripts, with 3FTxs accounting for the vast majority. nih.govdntb.gov.ua This diversity arises from extensive gene duplication events followed by accelerated evolution under positive selection. mdpi.com
Table 2: Diversity of Three-Finger Toxin (3FTx) Isoforms in Selected Snake Species
| Species | Total 3FTx Isoforms Identified (Transcriptome) | Key Isoform Types | Reference |
|---|---|---|---|
| Naja sumatrana | Dominated by 3FTx, with multiple short, long, and non-conventional isoforms. | Short-chain (73.14%), Long-chain (8.23%), Non-conventional (9.74%) | nih.gov |
| Sibynophis sulphureus | 16 | Includes prey-specific isoforms targeting lizards or mammals. | royalsocietypublishing.org |
| Boiga irregularis | At least 25 (10 abundant) | Primarily neurotoxic to non-mammalian prey. | royalsocietypublishing.org |
| Elapid Genera (e.g., Micrurus, Naja, Ophiophagus) | Typically 12 or more isoforms per venom. | High complexity with diverse functional roles. | royalsocietypublishing.org |
The functional divergence of these toxins is driven by mutations concentrated in specific regions of the protein. uq.edu.au This phenomenon, known as focal mutagenesis, primarily affects the flexible loops of the three-finger structure, which are the sites that interact with physiological targets like the nicotinic acetylcholine (B1216132) receptor. uq.edu.auresearchgate.net This rapid evolution allows toxins to be fine-tuned for specific prey. For example, some rear-fanged colubrid snakes possess 3FTxs that are highly lethal to their primary prey of lizards or birds but are not lethal to mammals. nih.govroyalsocietypublishing.org In contrast, alpha-cobratoxin from the monocled cobra (Naja kaouthia) is potently toxic to both mammals and ectothermic prey like lizards. nih.govroyalsocietypublishing.org
Comparative studies also extend to more distantly related snake families. While elapids are characterized by the highly diversified eight-cysteine 3FTxs, colubrid snakes often retain the "non-conventional" ten-cysteine structure, which features an additional disulfide bond in one of the loops. mdpi.com Although these colubrid 3FTxs have also undergone gene duplication, their evolutionary trajectory and functional roles differ from their elapid counterparts. mdpi.com The evolutionary history of elapids shows a divergence of distinct genera, such as Naja, Dendroaspis, and Oxyuranus, over a span of 40 million years, with their respective long-chain 3FTx orthologs sharing only 48-64% amino acid identity, underscoring a long history of independent evolution from a common ancestral toxin. biorxiv.org
Pre Clinical Pharmacological Studies and Research Applications of Alpha Cobratoxin
Alpha-Cobratoxin (B1139632) as a Molecular Probe for Receptor Research
The unique binding properties of alpha-cobratoxin have established it as a crucial molecular probe in the field of neuropharmacology. google.comsphinxsai.com Its ability to selectively target and bind to nAChRs allows researchers to investigate the structure, function, and distribution of these important receptors. nih.govjst.go.jp
Elucidation of nAChR Subtype Distribution and Function
Alpha-cobratoxin preferentially binds to muscle-type and neuronal α7 and α9/α10 nAChRs. google.comfrontiersin.org This specificity has been instrumental in mapping the location and understanding the physiological roles of these receptor subtypes throughout the nervous system and in non-neuronal tissues. google.comnih.gov For instance, the use of alpha-cobratoxin has helped to identify the presence and function of nAChRs on immune cells, highlighting their role in processes like inflammation. nih.gov
Studies utilizing alpha-cobratoxin have revealed the differential distribution of nAChR subtypes. Long-chain α-neurotoxins, such as alpha-cobratoxin, are capable of blocking not only muscle-type nAChRs but also the homopentameric α7 subtype, a feature not shared by short-chain α-neurotoxins. nih.gov This distinction has been crucial for differentiating the functions of various nAChR subtypes in both the central and peripheral nervous systems. frontiersin.orgnih.gov The development of fluorescently-labeled alpha-cobratoxin has further enhanced its utility, enabling real-time visualization of nAChR distribution in tissue slices and cell cultures. frontiersin.org
| nAChR Subtype | Binding Affinity of Alpha-Cobratoxin | Key Research Application | Reference |
|---|---|---|---|
| Muscle-type (α1)₂β1γδ | High | Isolation and purification of nAChRs; studying neuromuscular transmission. | frontiersin.orgnih.gov |
| Neuronal α7 | High | Mapping receptor distribution in the CNS; investigating roles in cognition and inflammation. | google.com |
| Neuronal α9/α10 | High | Studying sensory processing and pain pathways. | frontiersin.org |
| Other Neuronal Subtypes (e.g., α3β2) | Lower/Variable | Differentiating between various neuronal nAChR functions. | nih.gov |
Dissection of Receptor Ligand-Binding Sites
Alpha-cobratoxin has been pivotal in identifying the specific amino acid residues that constitute the ligand-binding sites on nAChRs. jst.go.jp The toxin interacts with the receptor at the interface between subunits, primarily through its three-fingered loops. researchgate.net X-ray crystallography studies of alpha-cobratoxin in complex with the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have provided detailed molecular views of this interaction. nih.govebi.ac.uk
These studies have shown that loops C and F of the AChBP move to wrap around the tips of the first and second fingers of the alpha-cobratoxin molecule. ebi.ac.uk This interaction involves key aromatic and aliphatic side chains within the receptor's binding pocket. ebi.ac.uk Mutagenesis and docking simulations have further confirmed the importance of specific residues on both the toxin and the receptor for high-affinity binding, providing a precise understanding of the molecular determinants of their interaction. nih.govnih.gov This detailed knowledge is critical for the rational design of novel drugs targeting nAChRs. nih.gov
Mechanistic Studies of Potential Therapeutic Effects in Animal Models
Beyond its use as a research tool, pre-clinical studies in animal models have suggested that alpha-cobratoxin may possess therapeutic properties for a range of conditions. frontiersin.orgresearchgate.net
Analgesic Properties and Neuromodulation
Alpha-cobratoxin has demonstrated significant analgesic effects in various animal models of pain. sphinxsai.com Its pain-killing effect is thought to be mediated by its blockade of nAChRs in both the central and peripheral nervous systems. google.com By preventing the activation of these receptors, alpha-cobratoxin can interrupt the transmission of pain signals. google.com Studies have shown that this analgesic activity is independent of the opioid system. google.commdpi.com The toxin's ability to modulate neuronal activity also extends to inhibiting the release of neurotransmitters like glutamate, which is implicated in excitotoxic neuronal death. sphinxsai.com Research in rat models of inflammatory pain induced by formalin showed that cobratoxin, a long-chain α-neurotoxin, reduced pain responses in both the early and late phases. mdpi.com
Immunomodulatory Activities
Emerging evidence points to the immunomodulatory potential of alpha-cobratoxin. nih.gov Nicotinic acetylcholine (B1216132) receptors are present on various immune cells, and their activation plays a role in regulating inflammation. nih.govresearchgate.net Alpha-cobratoxin can influence immune responses by blocking these receptors. sphinxsai.com For example, it has been shown to inhibit the accumulation of lymphocytes and macrophages and reduce the secretion of pro-inflammatory cytokines. nih.gov In animal models of rheumatoid arthritis, cobratoxin demonstrated therapeutic effects by reducing inflammation. mdpi.com These findings suggest a potential role for alpha-cobratoxin in treating autoimmune and inflammatory diseases. mdpi.com
Anti-proliferative and Anti-angiogenic Mechanisms in Cancer Models (e.g., Lung Cancer)
Recent studies have explored the anti-cancer potential of alpha-cobratoxin, particularly in lung cancer models. The α7 nAChR has been identified as a key player in promoting the growth and survival of lung cancer cells, especially in the context of nicotine (B1678760) exposure. smartox-biotech.comnih.gov By acting as an antagonist to the α7 nAChR, alpha-cobratoxin can inhibit tumor cell proliferation and induce apoptosis. nih.govresearchgate.net
In mouse models of non-small cell lung cancer (NSCLC), treatment with alpha-cobratoxin led to a reduction in tumor growth and prolonged survival. smartox-biotech.com The proposed mechanisms for these anti-cancer effects include not only the direct inhibition of cancer cell proliferation but also anti-angiogenic activity. smartox-biotech.com Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. frontiersin.org Alpha-cobratoxin has been shown to inhibit angiogenesis, further contributing to its anti-tumor effects. smartox-biotech.comnih.gov While the direct cytotoxicity of alpha-cobratoxin on some cancer cells is low, it can enhance the anti-tumor effects of other chemotherapy agents. mdpi.com
| Research Area | Animal Model | Key Findings | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Analgesia | Rat (formalin-induced pain) | Dose-dependent reduction in pain behavior. | Blockade of presynaptic and postsynaptic nAChRs, interrupting pain signal transmission. | google.commdpi.comwikipedia.org |
| Immunomodulation | Rat (adjuvant-induced arthritis) | Reduced inflammation and ameliorated disease symptoms. | Inhibition of pro-inflammatory cytokine release and immune cell accumulation via nAChR blockade. | mdpi.comnih.gov |
| Cancer (Lung) | Mouse (NSCLC orthotopic graft) | Inhibited tumor growth, prolonged survival. | Antagonism of α7 nAChR, leading to anti-proliferative and anti-angiogenic effects. | smartox-biotech.comnih.govresearchgate.net |
Antiviral Activities of Modified Alpha-Cobratoxin
Alpha-cobratoxin (α-Cbtx), a potent neurotoxin from cobra venom, has been the subject of research into its potential therapeutic applications beyond its neurotoxic properties. nih.gov Through chemical modification, researchers have been able to detoxify the molecule, leading to the discovery of novel biological activities, including antiviral effects. nih.govresearchgate.net These modified forms of α-Cbtx have demonstrated inhibitory activity against a range of unrelated viruses in pre-clinical studies. google.com
Early research indicated that the antiviral activity of modified venoms was associated with their neurotoxic components, with α-Cbtx being the most abundant and active component. google.com Studies have reported that α-Cbtx, after modification through methods such as treatment with hydrogen peroxide or carboxymethylation, exhibits antiviral properties. sphinxsai.com For instance, modified α-Cbtx was found to inhibit the activity of Herpesvirus. google.com Further investigations have noted the antiviral potential of detoxified α-Cbtx against viruses such as HIV and poliovirus. researchgate.net This non-specific antiviral activity has prompted further examination of these modified venom components as potential anti-retroviral agents. google.com The detoxification process is crucial, as it renders the neurotoxin safe for potential therapeutic exploration while retaining or unmasking other pharmacological activities. nih.gov
Development of Alpha-Cobratoxin Derivatives and Modulators for Research
The specific and high-affinity binding of α-Cbtx to nicotinic acetylcholine receptors (nAChRs) makes it a valuable tool in neuroscience research. ontosight.ai To further explore and manipulate its activity, significant research has focused on developing derivatives, inhibitors, and modulators of α-Cbtx. These efforts include designing peptide-based inhibitors, generating specific monoclonal antibodies, and employing chemical modification strategies to alter the toxin's function for research purposes.
A promising approach to neutralizing α-Cbtx activity involves the development of small peptide inhibitors. rsc.orgacs.org Using techniques like phage display, researchers have identified short peptides that can bind to α-Cbtx and prevent it from inhibiting nAChRs. acs.orgnih.gov
An 8-mer peptide, Peptide 1 (YMWDGWYM) , was identified as an effective inhibitor. acs.orgresearchgate.net Electrophysiological assays on Xenopus laevis oocytes expressing nAChRs demonstrated that while α-Cbtx alone strongly inhibited acetylcholine-gated currents, pre-incubation with Peptide 1 significantly prevented this inhibition. acs.orgnih.gov The co-crystal structure of α-Cbtx with a similar peptide revealed that the peptide binds to the toxin by mimicking structural features of the nAChR binding pocket. acs.org The mechanism of inhibition involves the peptide inducing the dimerization of α-Cbtx molecules, which effectively masks the key residues in the toxin's loop II that are responsible for binding to the receptor. rsc.orgacs.org
The table below summarizes the findings from electrophysiological assays on several peptides identified through phage display. acs.orgnih.gov
| Peptide ID | Sequence | Effect on α-Cbtx Inhibition of nAChRs |
| Peptide 1 | YMWDGWYM | Prevents inhibition |
| Peptide 2 | Not specified | No effect |
| Peptide 3 | Not specified | Prevents inhibition (comparable to Peptide 1) |
| Peptide 4 | Not specified | No effect |
| Peptide 7 | Not specified | Enhanced onset and washout of inhibition |
| Peptide 8 | Not specified | Enhanced onset and washout of inhibition |
Data sourced from electrophysiological recordings on Xenopus laevis oocytes expressing nAChRs. acs.orgnih.gov
These findings demonstrate the potential of using rationally designed or high-throughput screening-derived peptides to neutralize potent snake toxins, providing a foundation for developing novel research tools and potential therapeutics. acs.org
Monoclonal antibodies (mAbs) represent another key strategy for neutralizing α-Cbtx and developing research reagents. nih.gov Both conventional human mAbs and smaller antibody fragments, such as single-domain antibodies (VHHs or nanobodies) from camelids, have been successfully developed. nih.govplos.org
Using phage display with a naïve human library, a human monoclonal antibody, 368_01_C05, was discovered that could bind to α-Cbtx. biorxiv.org While this parental antibody prolonged the survival of mice challenged with the toxin, it did not prevent lethality. biorxiv.org Through a process called light chain-shuffling, an optimized antibody, 2554_01_D11 , was generated. biorxiv.org This new antibody showed an 8-fold increase in affinity and was potent enough to prevent lethality in mice when incubated with whole Naja kaouthia venom, demonstrating that a single, highly potent mAb can neutralize the primary toxic component of the venom. sophion.comtandfonline.comresearchgate.net
In parallel, researchers have isolated VHHs from llamas immunized with Naja kaouthia venom. plos.orgnih.gov VHHs are of interest due to their small size, high stability, and ability to penetrate tissues more readily than conventional antibodies. nih.govcapes.gov.br Four specific VHHs were isolated and shown to have high, low-nanomolar range affinity for α-Cbtx. plos.org To address the short serum half-life typical of small antibody fragments, the highest affinity VHH, C2 , was fused to a human Fc fragment, creating a VHH2-Fc antibody . plos.orgnih.gov This fusion protein retained its high-affinity binding and demonstrated effective neutralization of α-Cbtx in mouse models. plos.orgcapes.gov.br
The table below details the binding affinities of the isolated anti-α-Cbtx VHHs. plos.org
| VHH Clone | Dissociation Constant (K_D) (nM) | Key Characteristic |
| C2 | 0.4 nM | Highest affinity, slow dissociation rate |
| C20 | Not specified (higher than C2) | Fastest association rate |
| C19 | ~24 nM (60-fold lower than C2) | Lower affinity |
| C43 | ~10 nM (25-fold lower than C2) | Lower affinity |
Data sourced from Surface Plasmon Resonance (SPR) sensograms. plos.org
These antibody engineering approaches provide powerful tools for studying toxin-receptor interactions and are foundational for the development of next-generation antivenoms. nih.govtandfonline.com
Direct chemical modification of α-Cbtx has been employed to alter its function, reduce its toxicity, and explore other potential biological activities. nih.gov These strategies have been instrumental in pre-clinical research to understand the structure-function relationship of the toxin.
One of the primary modifications is detoxification through oxidation, often using hydrogen peroxide , or through carboxymethylation. researchgate.netsphinxsai.com These processes have been shown to significantly reduce or eliminate the neurotoxicity of α-Cbtx while revealing other properties, such as antiviral and immunomodulatory activities. nih.govsphinxsai.com
Other chemical strategies have targeted specific amino acid residues to probe their role in the toxin's structure and function. For example, the reduction of the four critical disulfide bonds with 8 M urea and β-mercaptoethanol results in a complete loss of lethality, highlighting the importance of the toxin's tertiary structure. Cross-linking specific lysine (B10760008) residues using glutaraldehyde (GA) has been used to study protein folding kinetics, demonstrating that creating intramolecular bridges between Lys-26/27 and Lys-47 alters the refolding rates of the toxin.
The following table summarizes various chemical modifications and their impact on the function of α-Cbtx.
| Modification Strategy | Target / Method | Functional Alteration | Reference(s) |
| Oxidation | Hydrogen Peroxide Treatment | Detoxification; yields antiviral and immunomodulatory activity | researchgate.netsphinxsai.com |
| Carboxymethylation | iodoacetamide derivative | Detoxification; yields antiviral and immunomodulatory activity | sphinxsai.com |
| Disulfide Bond Reduction | 8 M Urea and β-mercaptoethanol | Cleaves disulfide bonds, leading to complete loss of lethality | |
| Intramolecular Cross-linking | Glutaraldehyde (GA) | Creates bridges between Lys-26/27 and Lys-47, decreasing refolding rates | |
| Lysine Modification | Fluorescein thiocarbamylation | Targets Lys-26, 27, 47, resulting in 16.7% lethality retention |
These chemical modification studies are crucial for identifying the specific residues and structural motifs responsible for the diverse biological activities of α-Cbtx.
Advanced Methodologies and Analytical Techniques in Alpha Cobratoxin Research
High-Resolution Protein Purification and Characterization
The purity and homogeneity of alpha-cobratoxin (B1139632) preparations are paramount for accurate and reproducible research. Modern protein purification and characterization techniques provide the necessary resolution to isolate the toxin and verify its molecular integrity.
High-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) are fundamental tools for the purification of alpha-cobratoxin from crude snake venom. acs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed for its high resolving power, separating the toxin from other venom components based on hydrophobicity. acs.orgnih.gov In a typical workflow, crude venom is first subjected to initial fractionation steps, followed by one or more rounds of RP-HPLC until a homogenous peak corresponding to alpha-cobratoxin is obtained. acs.orgnih.gov Solid-phase extraction (SPE) is another chromatographic technique used for sample clean-up and concentration of the toxin from biological matrices like equine plasma prior to further analysis. nih.gov
Table 1: Chromatographic Methods for Alpha-Cobratoxin Purification
| Technique | Principle | Application in Alpha-Cobratoxin Research |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity of the molecule. | Final purification of alpha-cobratoxin from crude venom or partially purified fractions. acs.orgnih.gov |
| Solid-Phase Extraction (SPE) | Analyte isolation from a complex matrix based on physical and chemical properties. | Extraction and concentration of alpha-cobratoxin from equine plasma for detection. nih.gov |
Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of alpha-cobratoxin. Following purification, techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are used to confirm the identity of the toxin. nih.gov For large peptides like alpha-cobratoxin, a common approach involves proteolytic digestion, typically with trypsin, to generate smaller, more manageable peptide fragments. nih.gov These fragments are then analyzed by MS/MS to determine their amino acid sequence. By monitoring for unique tryptic peptides, researchers can confirm the presence of alpha-cobratoxin with high specificity. nih.gov This method is also crucial for identifying any post-translational modifications (PTMs), which can influence the toxin's structure and function. researchgate.net
Table 2: Tryptic Peptides of Alpha-Cobratoxin Monitored by LC-MS/MS
| Tryptic Peptide | Amino Acid Sequence | Use in Analysis |
|---|---|---|
| T2 | 3CFITPDITSK12 | Detection and Confirmation nih.gov |
Biophysical Characterization of Alpha-Cobratoxin and its Complexes
Understanding the biophysical properties of alpha-cobratoxin is key to deciphering its mechanism of action. A variety of techniques are employed to study its binding affinity, kinetics, and the conformational changes it undergoes upon interaction with its biological targets or inhibitors.
Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. mdpi.com The method measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. mdpi.com When a ligand binds to a target protein, these properties can change, leading to a change in thermophoretic movement. mdpi.com By titrating a non-fluorescent ligand against a fluorescently labeled protein (or a protein with intrinsic fluorescence) and measuring the change in thermophoresis, a binding curve can be generated to determine the dissociation constant (Kd). mdpi.com While specific published studies applying MST to alpha-cobratoxin are not detailed, the technique is well-suited for measuring its binding affinity to nicotinic acetylcholine (B1216132) receptor (nAChR) fragments or inhibitory molecules. mdpi.com
Biolayer interferometry (BLI) and Surface Plasmon Resonance (SPR) are label-free optical techniques that allow for the real-time monitoring of biomolecular interactions. nih.govmdpi.com BLI was used to determine the binding kinetics of synthetic antibodies developed to neutralize alpha-cobratoxin. nih.gov In this setup, biotinylated alpha-cobratoxin was immobilized on streptavidin biosensors. nih.gov The sensors were then exposed to various concentrations of the antibodies, and the association (kon) and dissociation (koff) rates were measured. nih.gov These kinetic parameters were then used to calculate the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity. nih.gov This approach is crucial for screening and characterizing potential therapeutic agents like monoclonal antibodies. nih.gov
Table 3: Kinetic Parameters of Synthetic Antibody Binding to Alpha-Cobratoxin Determined by BLI
| Antibody Clone | Apparent KD (nM) |
|---|---|
| 16034 | Sub-nanomolar |
| 16036 | Sub-nanomolar |
| 16037 | Sub-nanomolar |
| 16038 | Sub-nanomolar |
| 16039 | Sub-nanomolar |
(Data derived from studies demonstrating single-digit or sub-nanomolar apparent KD values for a series of synthetic antibodies) nih.gov
Spectroscopic methods provide valuable insights into the secondary and tertiary structure of alpha-cobratoxin and any conformational changes that occur upon binding.
Circular Dichroism (CD): CD spectroscopy is widely used to analyze the secondary structure of proteins in solution. nih.govdtu.dk The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides information on the proportions of alpha-helices, beta-sheets, and random coil structures. nih.gov Studies on alpha-cobratoxin have used CD to confirm its proper folding, demonstrating that it possesses a significant degree of beta-sheet structure, which is characteristic of the three-finger toxin family. nih.govdtu.dknih.gov
Fluorescence Spectroscopy: Intrinsic protein fluorescence, primarily from tryptophan residues, is highly sensitive to the local molecular environment. nih.govnih.gov Changes in tryptophan fluorescence intensity or emission wavelength can indicate conformational changes or ligand binding. nih.gov This technique has been used to directly measure the binding constant between alpha-cobratoxin and high-affinity peptides. nih.gov By monitoring the changes in the toxin's intrinsic fluorescence upon titration with a binding partner, researchers can determine the affinity of the interaction without the need for extrinsic labels. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alpha-cobratoxin |
| Trypsin |
| Streptavidin |
Advanced Structural Biology Techniques
The three-dimensional structure of alpha-cobratoxin and its complexes is crucial for understanding its function and for the rational design of inhibitors. Several advanced structural biology techniques have been employed to elucidate these structures at atomic or near-atomic resolution.
X-ray Crystallography and Data Refinement
X-ray crystallography has been instrumental in determining the high-resolution structure of alpha-cobratoxin. The crystal structure of the "long" alpha-neurotoxin alpha-cobratoxin from Naja naja siamensis has been refined to a resolution of 2.4 Å. nih.gov This revealed a polypeptide chain folded into three distinct loops (I, II, and III) that are held together by four disulfide bridges. nih.gov The most prominent of these, loop II, contains an additional disulfide bond near its tip. nih.gov
The structural integrity of these loops is maintained by a network of hydrogen bonds. Loop I is stabilized by one β-turn and two β-sheet hydrogen bonds. nih.gov Loop II is more extensively stabilized by eight β-sheet hydrogen bonds, with its tip adopting a distorted right-handed helical conformation stabilized by two α-helical and two β-turn hydrogen bonds. nih.gov Loop III is primarily stabilized by hydrophobic interactions and a single β-turn. nih.gov A key structural feature is the formation of an antiparallel triple-pleated β-sheet involving loop II and a strand from loop III. nih.gov
In the crystalline state, alpha-cobratoxin molecules have been observed to form dimers through the formation of a β-sheet between strands 53 and 57 of symmetry-related molecules. nih.gov This dimerization is a phenomenon also observed in other snake venom toxins like cardiotoxin (B1139618) and alpha-bungarotoxin, suggesting a potential biological relevance for its interaction with the acetylcholine receptor. nih.gov The crystal structure of a covalent dimeric form of α-cobratoxin from Naja kaouthia has also been determined at 1.94 Å resolution, identifying intermolecular disulfide bonds between Cys(3) of one protomer and Cys(20) of the other. acs.org
Furthermore, the co-crystal structure of alpha-cobratoxin in a complex with a peptide inhibitor has been solved, providing insights into the molecular interactions that can neutralize its activity. nih.gov
| Structure | PDB ID | Resolution (Å) | Key Structural Features |
|---|---|---|---|
| Alpha-cobratoxin (monomer) | Not specified in provided text | 2.4 | Three-loop structure, four disulfide bridges, triple-pleated β-sheet |
| Alpha-cobratoxin (dimer) | 4AEA | 1.94 | Intermolecular disulfide bonds (Cys3-Cys20) |
| Alpha-cobratoxin with peptide inhibitor | 6ZFM | 1.9 | Reveals inhibitor binding mode mimicking nAChR interaction |
Cryo-Electron Microscopy for Complex Structures
While a high-resolution structure of the nicotinic acetylcholine receptor (nAChR) in complex with alpha-cobratoxin has not been determined by cryo-electron microscopy (cryo-EM), the structure of the muscle-type nAChR bound to the highly homologous long-chain alpha-neurotoxin, alpha-bungarotoxin, has been solved at a resolution of 2.7 Å. nih.govnih.gov This structure serves as a valuable model for understanding how alpha-cobratoxin interacts with its target. The cryo-EM data revealed that alpha-bungarotoxin molecules wedge deeply into the interfaces between the α-γ and α-δ subunits of the receptor, thereby blocking the acetylcholine binding site. nih.gov
Cryo-EM has also been successfully used to determine the structure of the Torpedo muscle-type receptor in complex with a short-chain α-neurotoxin. smartox-biotech.com This study highlighted a different binding mode compared to the long-chain toxins, where the short-chain neurotoxin is "pinched" between loop C of the principal subunit and a unique hairpin in loop F of the complementary subunit. smartox-biotech.com These findings provide a framework for understanding the subtype-specific actions of different neurotoxins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the three-dimensional solution structure of alpha-cobratoxin. nih.gov An early study reported the solution structure at pH 3.2, revealing a triple-stranded β-sheet, a short helix, and several turns, which was found to be very similar to the crystal structure. embopress.org
A subsequent study determined the solution structure at a more physiological pH of 7.5. nih.gov This was achieved using distance geometry and restrained molecular dynamics based on 490 distance restraints from Nuclear Overhauser Effect (NOE) intensities and 25 φ dihedral angle restraints from J-coupling data. nih.gov The resulting structures were well-defined, and a comparison with the structure at pH 3.2 indicated that alpha-cobratoxin is more compact at neutral pH. nih.gov
NMR has also been used to study the interaction of alpha-cobratoxin with a cognate 18-mer peptide derived from the Torpedo nAChR α1 subunit. rcsb.org A 2D ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) experiment was used to screen for binding, and the solution structure of the 1:1 complex was subsequently determined. rcsb.org The structure revealed that the toxin contacts the peptide at the tips of loops I and II and through C-terminal cationic residues, with evidence supporting the involvement of cation-π interactions in stabilizing the complex. rcsb.org
Computational and In Silico Approaches
Computational methods play a significant role in modern research on alpha-cobratoxin, from identifying potential inhibitors to understanding the dynamics of its interactions.
Molecular Docking and Virtual Screening for Inhibitor Discovery
Molecular docking and virtual screening are powerful computational techniques used to identify potential inhibitors of alpha-cobratoxin. In one study, the crystal structure of alpha-cobratoxin in complex with the acetylcholine binding protein (AChBP) was used to define the active binding site for docking simulations. smartox-biotech.com The software AutoDock was used to screen the National Cancer Institute (NCI) diversity set, a library of 1990 compounds. smartox-biotech.com This virtual screening identified 39 potential inhibitor candidates. smartox-biotech.com Subsequent in vitro assays confirmed that four of these compounds interfered with toxin binding to AChBPs, with activities ranging from micromolar to nanomolar. smartox-biotech.com Three of the identified hits, NSC42258, NSC121865, and NSC134754, were shown to prolong the survival time of mice injected with alpha-cobratoxin.
Another study utilized molecular docking to investigate the binding of various phytochemicals to alpha-cobratoxin. The GOLD suite was used for docking, and the results indicated that compounds such as vidalenolone, edunol, neostigmine, ethyl,2-((4-chlorobenzoyl)thio)acetate, and elaidamide (B1671155) have considerable interactions with the toxin's active site.
| Compound ID | Screening Library | Docking Software | Experimental Validation |
|---|---|---|---|
| NSC42258 | NCI Diversity Set | AutoDock | Prolonged survival time in mice (pre-injection) |
| NSC121865 | NCI Diversity Set | AutoDock | Prolonged survival time in mice (pre- and post-injection) |
| NSC134754 | NCI Diversity Set | AutoDock | Prolonged survival time in mice (pre- and post-injection) |
| Vidalenolone | Phytochemical library | GOLD Suite | Predicted binding, experimental validation pending |
| Edunol | Phytochemical library | GOLD Suite | Predicted binding, experimental validation pending |
Molecular Dynamics (MD) Simulations for Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between alpha-cobratoxin and other molecules, offering insights that are complementary to static structural methods. All-atom MD simulations have been used to explore the inhibition mechanism of a peptide inhibitor of alpha-cobratoxin. These simulations revealed that the inhibitor migrates towards Loop II of the toxin and alters its tendency to dimerize. The study proposed that the peptide first binds to one alpha-cobratoxin molecule, which then facilitates the binding of a second toxin molecule, effectively masking the residues that interact with the nAChR.
MD simulations have also been employed to assess the stability of complexes between alpha-cobratoxin and phytochemicals identified through molecular docking. These simulations help to validate the docking poses and understand the dynamics of the interactions over time.
In a study of the α7 nAChR ligand-binding domain, MD simulations were performed on both the apo form and the alpha-cobratoxin-bound form. The simulations showed that the toxin-bound form was relatively stable. In contrast, the apo form exhibited spontaneous conformational changes, providing insights into the mechanisms of channel activation and inhibition.
Homology Modeling for Receptor Structure Prediction
Homology modeling is a computational technique pivotal in predicting the three-dimensional structure of a protein when only its amino acid sequence is known. This method relies on the principle that proteins with similar sequences adopt similar structures. In the study of alpha-cobratoxin, homology modeling has been instrumental in elucidating the structure of its primary target, the nicotinic acetylcholine receptor (nAChR), for which complete experimental structures are often challenging to obtain. openbioinformaticsjournal.combohrium.com
The process begins by identifying a known protein structure, referred to as the template, which shares a significant sequence similarity with the target protein. For the nAChR extracellular domain, the acetylcholine-binding protein (AChBP) has served as an excellent template. nih.govnih.govresearchgate.net AChBP is a soluble homolog of the nAChR's ligand-binding domain, and its crystal structure provides a robust framework for building models of various nAChR subtypes. nih.gov
The accuracy of these predicted receptor structures can be validated by comparing them with experimental data, such as results from site-directed mutagenesis studies, which can confirm the role of specific residues in toxin binding. smartox-biotech.com
Functional Assays for Receptor Activity
Electrophysiological Recordings (e.g., Patch Clamp)
Electrophysiological recordings are a cornerstone for functionally characterizing the interaction between alpha-cobratoxin and nicotinic acetylcholine receptors (nAChRs). The patch-clamp technique, in its various configurations, allows for the direct measurement of ion flow through nAChR channels, providing real-time data on the toxin's inhibitory effects. nih.gov
In a typical whole-cell patch-clamp experiment, a glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. nih.gov This setup allows for the control of the cell's membrane potential and the recording of currents generated by the opening of ion channels in response to the application of an agonist, such as acetylcholine (ACh). nih.govsophion.com When alpha-cobratoxin is introduced, it binds to the nAChRs and blocks the channel, leading to a measurable reduction in the ACh-induced current. nih.govnih.gov
These assays are highly quantitative and can be used to determine key pharmacological parameters, such as the toxin's potency (IC₅₀ value). For example, by applying different concentrations of alpha-cobratoxin, a dose-response curve can be generated to calculate the concentration at which the toxin inhibits 50% of the receptor's response. sophion.com
Cell lines commonly used for these studies include human-derived rhabdomyosarcoma (RD) cells, which endogenously express the muscle-type nAChR, and oocytes from Xenopus laevis or mammalian cell lines heterologously expressing specific nAChR subtypes. nih.govnih.govacs.org The use of automated planar patch-clamp systems has significantly increased the throughput of these experiments, enabling the rapid screening of potential neutralizing agents like monoclonal antibodies or synthetic peptides. nih.govsophion.com These high-throughput systems have been successfully employed to demonstrate how antibodies can abrogate the current-inhibiting effect of alpha-cobratoxin, thus confirming their neutralizing potential. nih.govsophion.com
Table 1: Representative Findings from Electrophysiological Recordings
| Parameter | Description | Example Finding | Reference |
|---|---|---|---|
| IC₅₀ of α-Cobratoxin | Concentration of α-cobratoxin that inhibits 50% of the acetylcholine-induced current. | An IC₈₀ value of 3.6 nM (± 0.2 nM) was determined for α-cobratoxin on nAChRs. | sophion.com |
| Neutralization Assay | Measures the ability of an antibody or peptide to prevent α-cobratoxin from inhibiting nAChR currents. | Specific IgGs were shown to potently abrogate the current-inhibiting effect of α-cobratoxin. | nih.gov |
| Receptor Subtype Specificity | Examines the effect of α-cobratoxin on different nAChR subtypes expressed in cell lines. | α-Cobratoxin is used as a molecular marker for muscle-type and neuronal α7 and α9/α10 nAChRs. | researchgate.net |
Radioligand Competition Binding Assays
Radioligand competition binding assays are a powerful biochemical tool used to study the binding characteristics of alpha-cobratoxin to its receptor. These assays quantify the ability of the unlabeled toxin (the competitor) to displace a radiolabeled ligand that is already bound to the nAChR.
The most commonly used radioligand in these studies is ¹²⁵I-labeled α-bungarotoxin, another potent α-neurotoxin that binds to the same site on the nAChR. nih.gov The assay is typically performed using preparations of nAChR-rich membranes, such as those isolated from the electric organ of Torpedo californica, or cells engineered to express specific nAChR subtypes. nih.gov Soluble acetylcholine-binding proteins (AChBPs) from various species are also frequently used as surrogates for the nAChR ligand-binding domain. nih.govnih.gov
In the experiment, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled alpha-cobratoxin. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is measured. As the concentration of alpha-cobratoxin increases, it competes with the radioligand for the binding sites, resulting in a decrease in the measured radioactivity.
The data are then used to generate a competition curve, from which the inhibition constant (Ki) or the IC₅₀ value for alpha-cobratoxin can be determined. These values provide a quantitative measure of the toxin's binding affinity for the receptor. These assays have been crucial in screening for potential inhibitors of alpha-cobratoxin, where compounds that interfere with the toxin's binding to AChBPs are identified. nih.gov
Table 2: Key Parameters from Radioligand Competition Binding Assays
| Parameter | Definition | Application in α-Cobratoxin Research | Reference |
|---|---|---|---|
| IC₅₀ (Inhibitory Concentration 50%) | The concentration of α-cobratoxin required to displace 50% of the specific binding of the radioligand. | Used to rank the potency of neutralizing antibodies by their ability to block the binding between nAChR and α-cobratoxin. | nih.gov |
| Kᵢ (Inhibition Constant) | An indicator of the binding affinity of a competing ligand (α-cobratoxin). A lower Kᵢ indicates a higher affinity. | Determines the affinity of α-cobratoxin for different nAChR subtypes or AChBPs. | acs.orgnih.gov |
| Bₘₐₓ (Maximum Binding Capacity) | The total number of binding sites for the radioligand in a given preparation. | Can be used to quantify receptor density in different tissues or cell preparations. |
In Vitro and Ex Vivo Tissue Preparations (e.g., Neuromuscular Junction)
In vitro and ex vivo tissue preparations, particularly those involving the neuromuscular junction (NMJ), provide a physiologically relevant system to study the paralytic effects of alpha-cobratoxin. The NMJ is the chemical synapse where motor neurons transmit signals to muscle fibers, leading to contraction, and it is the primary target of α-neurotoxins. nih.gov
Alpha-cobratoxin causes paralysis by binding to postsynaptic nAChRs on the muscle endplate, thereby preventing the binding of the neurotransmitter acetylcholine. wikipedia.org This blockade of neurotransmission leads to muscle weakness and paralysis. nih.gov
In vitro models of the NMJ can be created by co-culturing motor neurons and muscle cells in microfluidic devices. biorxiv.org These systems allow for the formation of functional synapses, and the resulting muscle contractions can be observed and quantified. The application of alpha-cobratoxin to these cultures leads to a cessation of contractile activity, directly demonstrating the toxin's function as a neuromuscular blocking agent. biorxiv.orgmendeley.com These models offer a controlled environment to test the efficacy of potential antitoxins. For example, the ability of a novel inhibitor to restore muscle contractions in the presence of alpha-cobratoxin would be a strong indicator of its therapeutic potential.
Ex vivo preparations, such as the chick biventer cervicis muscle or the mouse phrenic nerve-diaphragm, have also been used to study the effects of snake venom neurotoxins. mdpi.com These tissue preparations maintain the intact NMJ and allow for the measurement of muscle tension in response to nerve stimulation. The addition of alpha-cobratoxin to the bathing solution of these preparations results in a progressive reduction and eventual abolition of the muscle twitch response.
Protein Engineering and Mutagenesis Strategies
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
By systematically replacing individual amino acids within the alpha-cobratoxin molecule, researchers can assess the impact of each change on the toxin's function. The function of these mutant toxins is then evaluated using the assays described previously, such as radioligand binding assays and electrophysiological recordings.
For example, studies have identified several key residues in alpha-cobratoxin that are crucial for its interaction with muscle-type nAChRs. These include Lys23, Trp25, Asp27, Phe29, Arg33, and Lys49. mdpi.com Mutating any of these residues often leads to a significant decrease in the toxin's binding affinity and biological activity. This information is critical for understanding the molecular basis of the toxin-receptor interaction.
Furthermore, site-directed mutagenesis is not limited to the toxin itself. It can also be applied to the nAChR to identify the complementary residues on the receptor that form the binding pocket for the toxin. This dual approach provides a detailed map of the interacting surfaces and has been fundamental in building and refining models of the toxin-receptor complex. bohrium.com The insights gained from these structure-function studies are essential for the rational design of novel antitoxins and therapeutics. nih.govacs.orgdesy.de
Future Directions and Emerging Research Avenues in Alpha Cobratoxin Studies
Exploration of Novel Alpha-Cobratoxin (B1139632) Targets Beyond nAChRs
While the primary target of alpha-cobratoxin is the nicotinic acetylcholine (B1216132) receptor (nAChR), emerging research suggests that its pharmacological activity may be more complex. uniprot.orggoogle.com Studies are beginning to investigate the interaction of alpha-cobratoxin and other long-chain alpha-neurotoxins with other receptors, such as GABA-A receptors. researchgate.net For instance, alpha-cobratoxin has been shown to inhibit GABA(A) channels. uniprot.org Evidence suggests that the central loop II of alpha-cobratoxin is involved in its binding to the GABA-A receptor. researchgate.net This interaction with an inhibitory neurotransmitter receptor opens up new avenues for understanding the diverse physiological effects of cobra venom and for developing novel therapeutics.
Furthermore, some research has indicated that alpha-cobratoxin may also interact with T-type voltage-gated calcium channels (VGCCs), which could contribute to its analgesic effects. mdpi.com The exploration of these non-canonical targets is crucial for a comprehensive understanding of alpha-cobratoxin's mechanism of action and for identifying new therapeutic applications beyond its traditional use in neuromuscular research. Biolayer interferometry (BLI) assays are being used to investigate prey-specific binding of alpha-cobratoxin to alpha-1 nAChR orthosteric sites from various potential prey, which could reveal further nuances in its receptor interactions. mdpi.com
Development of Advanced Rational Design Approaches for Toxin Modulators
The urgent need for more effective and accessible treatments for snakebite envenoming has spurred the development of advanced rational design approaches for creating molecules that can modulate or inhibit the activity of toxins like alpha-cobratoxin. acs.orgnih.gov These methods leverage detailed structural and functional data to design specific and potent inhibitors.
Key rational design approaches include:
Structure-Based Virtual Screening: This computational technique uses the three-dimensional structure of alpha-cobratoxin to screen large libraries of compounds for potential inhibitors. researchgate.net By identifying the active binding site of the toxin, researchers can dock virtual compounds and predict their binding affinity, prioritizing the most promising candidates for experimental testing. researchgate.netbioinformation.netnih.gov The crystal structure of alpha-cobratoxin in complex with the acetylcholine binding protein (AChBP), a homolog of the nAChR extracellular domain, has been instrumental in this process. researchgate.net
Peptide-Based Inhibitors: Researchers are using techniques like phage display to identify small peptides that can bind to and neutralize alpha-cobratoxin. acs.orgnih.govresearchgate.net In one study, an 8-mer peptide was identified that effectively prevented alpha-cobratoxin from inhibiting nAChRs. acs.orgnih.gov The co-crystal structure of this peptide with alpha-cobratoxin revealed that it mimics structural features of the nAChR binding pocket, demonstrating the potential for developing synthetic, low-cost antivenoms. acs.orgnih.govrcsb.org
Molecular Dynamics (MD) Simulations: All-atom MD simulations provide insights into the dynamic interactions between alpha-cobratoxin and potential inhibitors at an atomic level. rsc.orgresearchgate.net These simulations can elucidate the mechanism of inhibition, such as how a peptide inhibitor might alter the toxin's conformation or dimerization tendency, effectively masking its receptor-binding sites. rsc.orgresearchgate.net
Recombinant Antibody Technology: Phage display technology is also being used to develop recombinant human monoclonal antibodies against alpha-cobratoxin. researchgate.net This approach can lead to the production of highly specific and potent neutralizing antibodies, offering a potential alternative to traditional antivenoms derived from immunized animals. researchgate.net
These rational design strategies hold the promise of developing next-generation antivenoms that are more specific, have fewer side effects, and are more cost-effective to produce. acs.orgnih.gov
Integration of Omics Technologies (Proteomics, Transcriptomics) in Venom Research
The integration of "omics" technologies, such as proteomics and transcriptomics, has revolutionized venom research, providing a comprehensive view of the complex mixture of toxins present in snake venom. nih.govresearchgate.net This "venomics" approach is crucial for understanding the diversity, evolution, and function of toxins like alpha-cobratoxin. nih.govtandfonline.com
Venom Gland Transcriptomics: By sequencing the messenger RNA (mRNA) from the venom glands of snakes like the king cobra (Ophiophagus hannah) and the Sri Lankan spectacled cobra (Naja naja), researchers can identify the genes that code for various toxins. mdpi.compnas.org This provides a blueprint of the potential toxin arsenal (B13267) of a particular species. tandfonline.com Transcriptomics has revealed that three-finger toxins (3FTX), the family to which alpha-cobratoxin belongs, are often the most abundantly expressed toxins in cobra venom. mdpi.combiorxiv.org
Venom Proteomics: This involves the large-scale study of the proteins present in venom. frontiersin.org Techniques like mass spectrometry are used to identify and quantify the different toxins in a venom sample. nih.gov When combined with transcriptomic data, proteomics can provide a more accurate picture of the final venom composition, as there can be discrepancies between gene expression levels and protein abundance. frontiersin.orgresearchgate.net
Spatial Venomics: A newer technique, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), allows researchers to visualize the spatial distribution of different toxins within the venom gland itself. biorxiv.orgnih.gov This can reveal heterogeneity in toxin production and storage, providing insights into how venom composition might be modulated. biorxiv.orgnih.gov
The integration of these omics technologies is essential for identifying the most medically relevant toxins in a venom, which is a critical step in the rational design of new antivenoms. researchgate.netnih.gov It also helps in understanding the evolutionary processes, such as gene duplication and neofunctionalization, that have led to the vast diversity of snake venom toxins. pnas.orgresearchgate.net
Nanotechnology Applications in Alpha-Cobratoxin Research and Delivery Systems
Nanotechnology offers exciting new possibilities for both studying alpha-cobratoxin and developing novel therapeutic delivery systems. Nanoparticles can be engineered to encapsulate, transport, and deliver toxins or their inhibitors with high precision.
Researchers have explored the encapsulation of neurotoxins like alpha-cobratoxin in various nanomaterials, including those based on sulfated polysaccharides such as fucoidan (B602826) and heparin. eco-vector.com Studies have shown that the inclusion of neurotoxins within these nanomaterials leads to an increase in nanoparticle size, confirming successful encapsulation. eco-vector.com The use of biocompatible nanoparticles, such as those made from boron nitride, has been investigated for their potential to inhibit the aggregation of peptides, a principle that could be applied to modulating toxin activity. researchgate.net
Furthermore, nanotechnology is being investigated for the development of novel drug delivery systems. For instance, nanobody-based delivery systems are being explored for targeted tumor therapy, and similar principles could be applied to delivering alpha-cobratoxin or its modulators to specific sites in the body. nih.gov The ability to control the release and targeting of alpha-cobratoxin could enhance its therapeutic potential while minimizing systemic toxicity.
Ethical Considerations in Venom Research and Biotechnology
The use of animals, particularly venomous snakes, in research and biotechnology raises important ethical considerations. wellbeingintlstudiesrepository.org The collection of venom and the maintenance of snakes in captivity for antivenom production require strict adherence to animal welfare principles. philarchive.org
A central framework guiding the ethical use of animals in research is the principle of the Three Rs: Replacement , Reduction , and Refinement . oregonstate.edu
Replacement involves using non-animal methods whenever possible. bio.org The development of cell-based assays and in silico models for toxicity testing are examples of replacement strategies. bio.org
Reduction aims to minimize the number of animals used in experiments. bio.org Rational drug design and improved experimental methodologies can contribute to reducing the number of animals needed for research. nih.gov
Refinement focuses on modifying procedures to minimize animal pain and distress. wellbeingintlstudiesrepository.org This includes providing appropriate housing, environmental enrichment, and humane methods for venom extraction. wellbeingintlstudiesrepository.org
The bioprospecting of venom, which is the search for commercially valuable biochemicals and genetic material from natural sources, also involves ethical considerations related to the rights of indigenous communities and the conservation of biodiversity. bps.ac.ukcbd.int Ensuring that the benefits arising from the use of genetic resources are shared in a fair and equitable manner is a key principle of international agreements like the Nagoya Protocol.
The scientific community is increasingly recognizing the importance of these ethical issues and is working to develop and implement guidelines that ensure the humane treatment of animals and the responsible conduct of research. bio.orgnih.govbritannica.com
Q & A
Q. What are the structural and functional characteristics of α-cobratoxin relevant to its neurotoxic activity?
α-Cobratoxin is a three-finger toxin (TFT) from Naja kaouthia venom, characterized by a β-stranded structure stabilized by five disulfide bonds. It selectively binds to nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, blocking neurotransmission. Methodologically, circular dichroism (CD) spectroscopy confirms its secondary structure , while patch-clamp electrophysiology demonstrates its inhibitory effects on acetylcholine-induced currents (e.g., IC₅₀ values in the nM range) .
Q. How is α-cobratoxin recombinantly produced, and what challenges arise during expression?
Recombinant α-cobratoxin is expressed in E. coli using systems like csCyDisCo to facilitate cytosolic disulfide bond formation. Key steps include:
- Purification via metal-affinity chromatography.
- Verification of disulfide bonds using SDS-PAGE under reducing/non-reducing conditions .
- Structural validation via CD spectroscopy . Challenges include incomplete TEV protease cleavage and premature translation termination, requiring iterative optimization .
Q. What assays are used to validate α-cobratoxin’s interaction with nAChRs?
- Patch-clamp electrophysiology : Measures toxin-induced inhibition of acetylcholine currents in cells expressing α7-nAChR .
- DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) : Quantifies toxin-receptor binding using Europium-labeled streptavidin .
- Biolayer interferometry (BLI) : Determines binding kinetics (e.g., KD values) using immobilized toxin on streptavidin biosensors .
Advanced Research Questions
Q. How can phage display libraries be leveraged to develop neutralizing antibodies against α-cobratoxin?
Phage display enables in vitro selection of single-chain variable fragments (scFvs) targeting α-cobratoxin. Key steps include:
Q. What experimental strategies resolve discrepancies between antibody binding affinity and neutralization potency?
Example: scFvs with nM affinity may exhibit weaker neutralization than sub-µM binders due to epitope accessibility. Methodological approaches:
Q. How can biotinylation optimization improve toxin labeling for binding assays?
Over-biotinylation (>1 biotin per toxin molecule) disrupts structural integrity. Best practices include:
Q. What computational methods predict α-cobratoxin’s interaction with nAChR subtypes?
Molecular docking and molecular dynamics simulations model toxin-receptor interactions. Key parameters:
- Homology modeling of α7-nAChR based on cryo-EM structures.
- Free energy calculations (e.g., MM-PBSA) to estimate binding affinities .
- Cross-validation with mutagenesis studies (e.g., receptor loop deletions) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in recombinant toxin activity across batches?
Q. Why might in vitro neutralization data fail to correlate with in vivo efficacy?
Factors include:
- Pharmacokinetics : Rapid antibody clearance in vivo.
- Epitope accessibility : Conformational changes in toxin during envenomation.
- Synergistic toxins : Co-administered venom components altering neutralization . Mitigation: Use whole venom in neutralization assays and evaluate scFv half-life .
Experimental Design Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to α-cobratoxin research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
